

# DiaPep277: Application Notes and Protocols for Phase 3 Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, formulation, and administration protocols for **DiaPep277** as utilized in the pivotal Phase 3 clinical trials. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development for Type 1 Diabetes (T1D).

#### Introduction

**DiaPep277** is a 24-amino acid peptide derived from the human 60 kDa heat shock protein (HSP60).[1][2] It is an immunomodulatory agent designed to halt the autoimmune destruction of pancreatic beta cells in individuals with T1D.[3][4][5] The therapeutic strategy behind **DiaPep277** is to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2/regulatory phenotype, thereby preserving residual beta-cell function.[2] This document outlines the specific dosage, formulation, and key experimental protocols from the Phase 3 clinical trial program for **DiaPep277**.

## **Dosage and Formulation**

The dosage and formulation of **DiaPep277** were consistent across the major Phase 3 clinical trials, including DIA-AID 1 and DIA-AID 2.

Table 1: DiaPep277 Dosage and Formulation in Phase 3 Trials



| Parameter               | Specification          |
|-------------------------|------------------------|
| Active Ingredient       | DiaPep277              |
| Dosage                  | 1.0 mg                 |
| Excipient               | 40 mg Mannitol         |
| Vehicle                 | 0.5 mL lipid emulsion  |
| Route of Administration | Subcutaneous injection |

Source: ClinicalTrials.gov NCT00615264[3][6]

## **Administration Protocol**

The administration of **DiaPep277** in the Phase 3 trials followed a specific schedule designed to maintain its immunomodulatory effects over the course of the study.

Table 2: DiaPep277 Administration Schedule in Phase 3 Trials

| Parameter          | Specification                         |
|--------------------|---------------------------------------|
| Frequency          | Quarterly (every 3 months)            |
| Treatment Duration | 24 months (2 years)                   |
| Injection Schedule | Months 0, 3, 6, 9, 12, 15, 18, and 21 |

Source: ClinicalTrials.gov NCT00615264, Andromeda Biotech[1][6]

## **Experimental Protocols**

The Phase 3 trials for **DiaPep277** employed rigorous protocols to assess the efficacy and safety of the investigational drug. Below are the key methodologies for patient selection and endpoint assessment.

#### **Inclusion Criteria for Study Participants**



The target population for the Phase 3 trials consisted of newly diagnosed T1D patients who still retained some level of endogenous insulin production.

- Diagnosis: Diagnosis of Type 1 Diabetes for up to 3 months at the time of screening.[3][6]
- Insulin Dependency: Patients must have been insulin-dependent.[3][6]
- C-peptide Levels: Fasting C-peptide levels of ≥ 0.22 nmol/L.[3][6]
- Autoantibodies: Presence of at least one diabetes-related autoantibody (e.g., GAD65, IA-2, or IAA).[3][6]
- Age: Typically between 16 and 45 years old.[7][8]

#### **Efficacy Endpoint Assessment**

The primary and secondary endpoints were designed to measure the preservation of beta-cell function and overall glycemic control.

- 1. Glucagon Stimulation Test (GST) for C-peptide Measurement:
- Objective: To assess stimulated C-peptide secretion as a marker of residual beta-cell function.[7][8]
- Procedure:
  - Patients fast overnight.
  - A baseline blood sample is drawn for C-peptide measurement.
  - 1 mg of glucagon is administered intravenously.
  - Blood samples are collected at specified intervals (e.g., 0, 2, 6, 10, and 20 minutes) postglucagon administration.
  - C-peptide levels in the collected samples are analyzed.
- Primary Endpoint: The change from baseline in the Area Under the Curve (AUC) of the glucagon-stimulated C-peptide levels at 24 months.[6][7][8]



- 2. Mixed-Meal Tolerance Test (MMTT):
- Objective: To evaluate C-peptide response to a standardized meal, providing another measure of beta-cell function.
- Procedure:
  - After an overnight fast, a baseline blood sample is taken.
  - The patient consumes a standardized liquid meal (e.g., Ensure®).
  - Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the meal.
  - C-peptide levels are measured in each sample.
- Secondary Endpoint: The change from baseline in the AUC of the MMTT-stimulated Cpeptide levels at 24 months.[6]
- 3. Glycated Hemoglobin (HbA1c) Measurement:
- Objective: To assess long-term glycemic control.
- Procedure: Blood samples are collected at regular intervals throughout the study to measure HbA1c levels.
- Secondary Endpoint: Achieving a target HbA1c of ≤7% (≤53 mmol/mol).[7][8]

# Signaling Pathway and Experimental Workflow Proposed Mechanism of Action of DiaPep277

**DiaPep277** is believed to exert its immunomodulatory effects by interacting with Toll-like receptor 2 (TLR2) on regulatory T cells (Tregs).[9] This interaction is thought to enhance the suppressive function of Tregs, leading to a downregulation of the autoimmune attack on pancreatic beta cells.[9]





Click to download full resolution via product page

Caption: Proposed signaling pathway of **DiaPep277** in modulating T-cell responses.

## **Experimental Workflow for a Phase 3 Trial**



The workflow for a typical Phase 3 trial of **DiaPep277** involved several key stages, from patient recruitment to data analysis.



Click to download full resolution via product page

Caption: Generalized experimental workflow for the **DiaPep277** Phase 3 clinical trials.

## **Important Considerations**

It is crucial to note that while initial Phase 3 trial results for **DiaPep277** showed some promise, a key publication related to the DIA-AID 1 trial was later retracted.[6] Researchers and drug development professionals should be aware of this when evaluating the clinical data and



potential of **DiaPep277**. The DIA-AID 2 trial was also conducted, and an extension study was planned to assess long-term safety and efficacy.[1]

#### Conclusion

This document provides a detailed summary of the dosage, formulation, and experimental protocols for **DiaPep277** as used in its Phase 3 clinical trials. The information presented here is intended to support further research and development efforts in the field of T1D therapeutics. The standardized protocols for patient selection and endpoint assessment offer a valuable framework for designing future clinical studies of immunomodulatory agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Andromeda starts dosing in extension study of Phase III DIA-AID 2 trial to treat type 1 diabetes Clinical Trials Arena [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy Study of DiaPep277 in Newly Diagnosed Type 1 Diabetes Patients [ctv.veeva.com]
- 4. Immune modulation in type 1 diabetes mellitus using DiaPep277: a short review and update of recent clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DiaPep277® and immune intervention for treatment of type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Treatment of recent-onset type 1 diabetic patients with DiaPep277: results of a double-blind, placebo-controlled, randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [DiaPep277: Application Notes and Protocols for Phase 3 Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3062130#dosage-and-formulation-of-diapep277-used-in-phase-3-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com